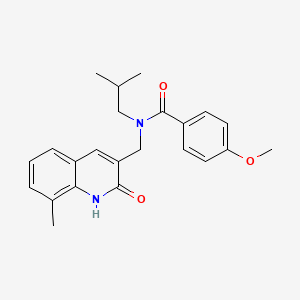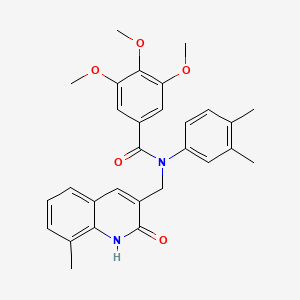
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-(tert-butyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-(tert-butyl)benzenesulfonamide, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). mTOR is a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. AZD-8055 has been studied extensively for its potential therapeutic application in cancer treatment.
Mecanismo De Acción
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-(tert-butyl)benzenesulfonamide is a selective inhibitor of mTOR, a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. mTOR exists in two complexes, mTORC1 and mTORC2. This compound selectively inhibits the activity of mTORC1, which is responsible for regulating protein synthesis and cell growth.
Biochemical and Physiological Effects:
By inhibiting mTORC1 activity, this compound reduces protein synthesis and cell growth, leading to the inhibition of tumor cell proliferation. In addition, this compound has been shown to induce autophagy, a process by which cells recycle damaged or unwanted proteins and organelles, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-(tert-butyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, it has high selectivity for mTORC1, which reduces the risk of off-target effects. However, this compound has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, its potency can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-(tert-butyl)benzenesulfonamide. One area of interest is the development of combination therapies with other chemotherapeutic agents. This compound has been shown to enhance the antitumor activity of other agents, and further studies could identify optimal combinations for different cancer types. Another area of interest is the development of more potent and selective mTORC1 inhibitors. Finally, there is a need for further studies to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.
Métodos De Síntesis
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-(tert-butyl)benzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of tert-butyl 4-(2-aminopropoxy)benzenesulfonate with 6-bromo-1-hexanol to form the intermediate compound tert-butyl 4-(2-(azepan-1-yl)-2-hydroxyethoxy)benzenesulfonate. This intermediate is then reacted with 2-oxo-2-(phenylamino)acetic acid to form the final product this compound.
Aplicaciones Científicas De Investigación
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-(tert-butyl)benzenesulfonamide has been extensively studied for its potential therapeutic application in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of a wide range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been shown to enhance the antitumor activity of other chemotherapeutic agents.
Propiedades
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-18(2,3)19-25(22,23)16-10-8-15(9-11-16)24-14-17(21)20-12-6-4-5-7-13-20/h8-11,19H,4-7,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBQFAWUSMIYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)





